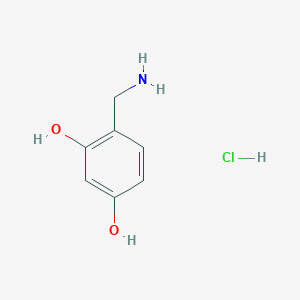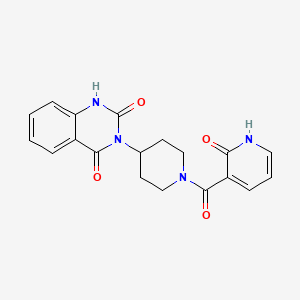
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as NU6102, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway.
Mécanisme D'action
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of Chk1, a protein kinase that plays a critical role in the DNA damage response pathway. Chk1 is activated in response to DNA damage and phosphorylates downstream targets to arrest the cell cycle and repair DNA damage. Inhibition of Chk1 by this compound results in the abrogation of the DNA damage response pathway, leading to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. However, this compound has also been shown to have cytotoxic effects on normal cells, which limits its potential as a cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of Chk1, which makes it a valuable tool for studying the DNA damage response pathway. It has been used in numerous studies to investigate the role of Chk1 in cancer cell survival and response to DNA-damaging agents. However, this compound has also been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound has cytotoxic effects on normal cells, which limits its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is to investigate the potential of this compound as a cancer therapeutic agent in combination with other DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. Another direction is to investigate the potential of this compound as a radiosensitizer in radiotherapy. Additionally, further studies are needed to elucidate the off-target effects of this compound and to develop more selective Chk1 inhibitors.
Méthodes De Synthèse
The synthesis of 3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2-amino-5-nitrobenzoic acid, which is then converted to 2-(2-hydroxyethylamino)-5-nitrobenzoic acid. The latter is then reacted with 2-chloronicotinic acid to give 2-(2-hydroxyethylamino)-5-nitrobenzoic acid 2-chloronicotinoyl ester. This intermediate is then treated with piperidine and sodium hydride to give this compound (this compound).
Applications De Recherche Scientifique
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied in scientific research for its potential as a cancer therapeutic agent. It has been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, by inhibiting the DNA damage response pathway. This results in increased DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-[1-(2-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-16-14(5-3-9-20-16)17(25)22-10-7-12(8-11-22)23-18(26)13-4-1-2-6-15(13)21-19(23)27/h1-6,9,12H,7-8,10-11H2,(H,20,24)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDMHJHCVVLBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

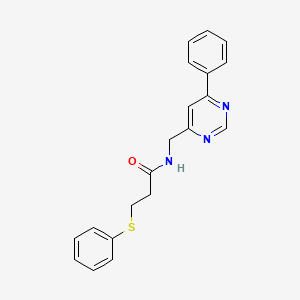

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)
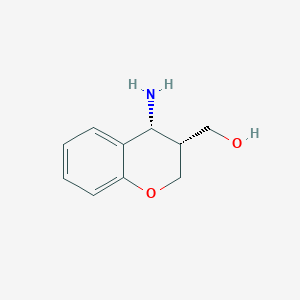

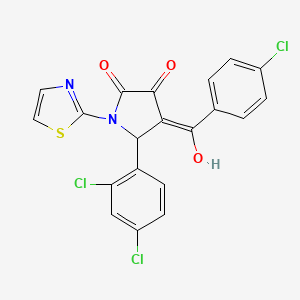
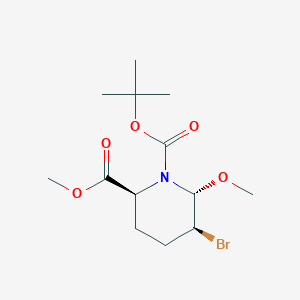
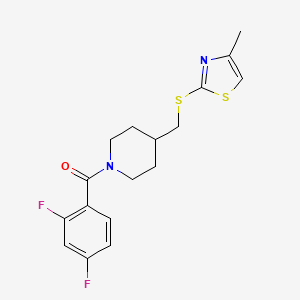

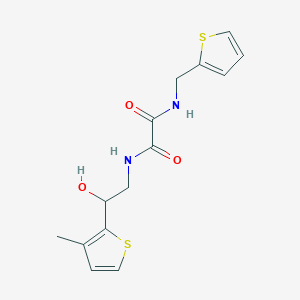
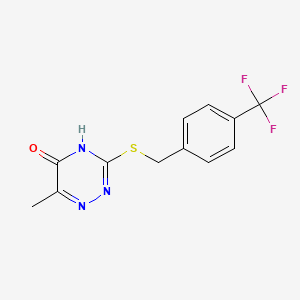
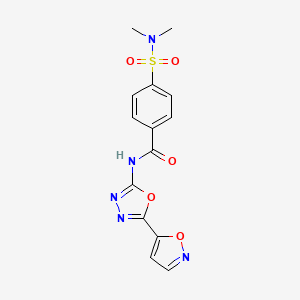
![2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide](/img/structure/B2935140.png)
